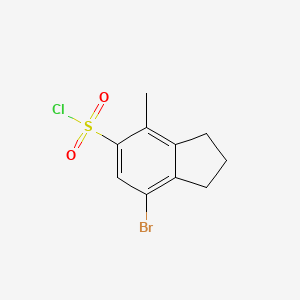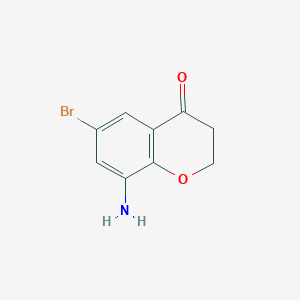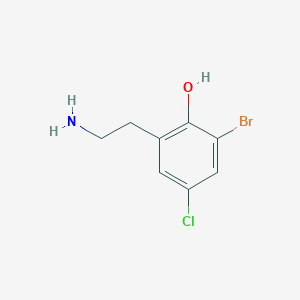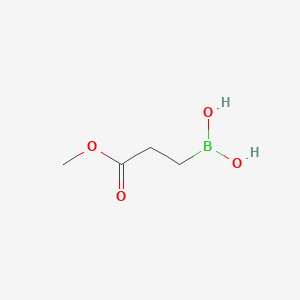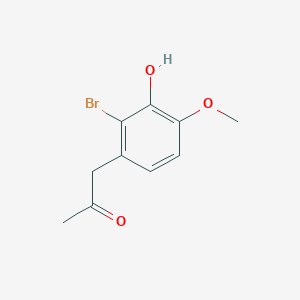
1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety
準備方法
The synthesis of 1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-hydroxy-4-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF) at elevated temperatures . The reaction conditions typically require careful control to ensure selective bromination at the desired position on the phenyl ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反応の分析
1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts and temperature control to drive the reactions to completion. The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further derivatization and modification, making it useful in organic synthesis and medicinal chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding. It can be used in assays to investigate its effects on biological systems.
Medicine: Potential applications in drug development are being explored, particularly for compounds with similar structures that exhibit pharmacological activity. It may serve as a lead compound for developing new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which 1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one exerts its effects depends on its interactions with molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The methoxy group can also affect the compound’s lipophilicity and membrane permeability.
Molecular targets may include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The specific pathways and targets are subjects of ongoing research to elucidate the compound’s biological activity and potential therapeutic applications.
類似化合物との比較
1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-Methoxyphenyl)propan-2-one:
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with the bromine atom at a different position, leading to variations in reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H11BrO3 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
1-(2-bromo-3-hydroxy-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)5-7-3-4-8(14-2)10(13)9(7)11/h3-4,13H,5H2,1-2H3 |
InChIキー |
NBQAERGYTJABPM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C(=C(C=C1)OC)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


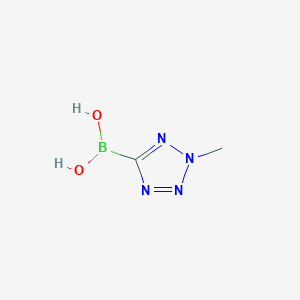
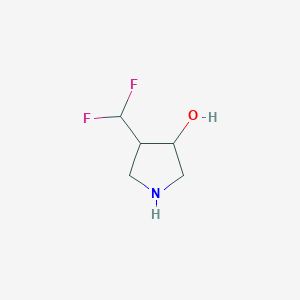


![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)

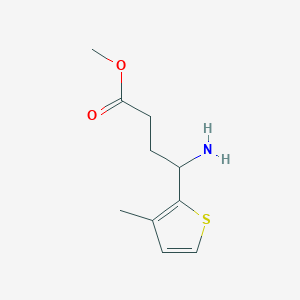
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
